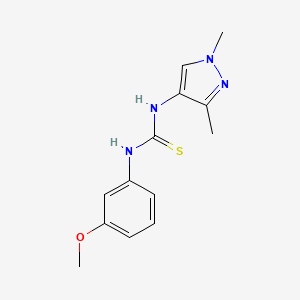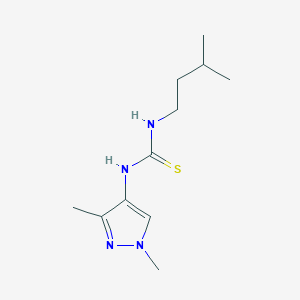![molecular formula C15H16ClN3O2S B4358999 {1-[(4-CHLOROPHENOXY)METHYL]-1H-PYRAZOL-5-YL}(1,4-THIAZINAN-4-YL)METHANONE](/img/structure/B4358999.png)
{1-[(4-CHLOROPHENOXY)METHYL]-1H-PYRAZOL-5-YL}(1,4-THIAZINAN-4-YL)METHANONE
Overview
Description
This compound is known for its antimicrobial, antifungal, and anticancer properties, making it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
{1-[(4-CHLOROPHENOXY)METHYL]-1H-PYRAZOL-5-YL}(1,4-THIAZINAN-4-YL)METHANONE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.
Scientific Research Applications
Chemistry: It is used as a reagent in organic synthesis and as a building block for the development of new compounds.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the study of microbial and fungal infections.
Medicine: It has shown promising results in the treatment of cancer, Alzheimer’s disease, Parkinson’s disease, and other neurodegenerative disorders.
Industry: The compound’s unique properties make it suitable for use in various industrial applications, including the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of {1-[(4-CHLOROPHENOXY)METHYL]-1H-PYRAZOL-5-YL}(1,4-THIAZINAN-4-YL)METHANONE is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins. For example, it has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, it inhibits the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, which is important for cognitive function.
Comparison with Similar Compounds
Similar Compounds
5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol: This compound shares a similar chlorophenoxy group and exhibits similar antimicrobial properties.
Other pyrazole derivatives: Compounds with pyrazole rings often exhibit similar biological activities, such as anticancer and antifungal properties.
Uniqueness
{1-[(4-CHLOROPHENOXY)METHYL]-1H-PYRAZOL-5-YL}(1,4-THIAZINAN-4-YL)METHANONE is unique due to its combination of a pyrazole ring, a chlorophenoxy group, and a thiomorpholine moiety.
Properties
IUPAC Name |
[2-[(4-chlorophenoxy)methyl]pyrazol-3-yl]-thiomorpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O2S/c16-12-1-3-13(4-2-12)21-11-19-14(5-6-17-19)15(20)18-7-9-22-10-8-18/h1-6H,7-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQMWWOPQMJFQKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)C2=CC=NN2COC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2-CHLORO-4-NITROPHENOXY)METHYL]-N-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B4358917.png)
![{1-[(2-CHLORO-4-NITROPHENOXY)METHYL]-1H-PYRAZOL-3-YL}[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE](/img/structure/B4358923.png)
![1-[(2-CHLORO-4-NITROPHENOXY)METHYL]-N-(1-METHYL-4-PIPERIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B4358929.png)
![1-[(2-chloro-4-nitrophenoxy)methyl]-N-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazole-3-carboxamide](/img/structure/B4358931.png)
![1-[(4-ISOPROPYLPHENOXY)METHYL]-N-(4-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B4358935.png)
![1-[(4-ISOPROPYLPHENOXY)METHYL]-N-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B4358940.png)
![1-[(4-isopropylphenoxy)methyl]-N-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazole-3-carboxamide](/img/structure/B4358953.png)

![ETHYL 1-{[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)AMINO]CARBOTHIOYL}-4-PIPERIDINECARBOXYLATE](/img/structure/B4358978.png)

![4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-5-[(2-METHYLPHENOXY)METHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE](/img/structure/B4358982.png)
![1-[(2-CHLOROPHENOXY)METHYL]-N-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-1H-PYRAZOLE-5-CARBOXAMIDE](/img/structure/B4358985.png)
![{1-[(2-CHLOROPHENOXY)METHYL]-1H-PYRAZOL-5-YL}(MORPHOLINO)METHANONE](/img/structure/B4358989.png)
![1-({1-[(4-chlorophenoxy)methyl]-1H-pyrazol-5-yl}carbonyl)indoline](/img/structure/B4358995.png)
